molecular formula C11H6Cl2O2 B1621669 5-(3-chlorophenyl)furan-2-carbonyl Chloride CAS No. 92973-26-7

5-(3-chlorophenyl)furan-2-carbonyl Chloride

Cat. No. B1621669
CAS RN: 92973-26-7
M. Wt: 241.07 g/mol
InChI Key: DBONYOXUBWINEQ-UHFFFAOYSA-N
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Description

5-(3-chlorophenyl)furan-2-carbonyl Chloride is a chemical compound that belongs to the class of furan derivatives . It is a white to off-white crystalline powder that is used in various fields such as medical research, environmental research, and industrial research.


Synthesis Analysis

The acid chloride derivatives of 5-(chloromethyl)furan-2-carboxylic acid can be produced in high yield by treatment of the precursor aldehydes 5-(chloromethyl)furfural (CMF) with tert-butyl hypochlorite, which is inexpensively prepared from commercial bleach and tert-butanol .


Molecular Structure Analysis

The molecular formula of this compound is C11H6Cl2O2 . The molecular weight is 241.07 g/mol . The IUPAC name is this compound .


Physical And Chemical Properties Analysis

This compound is a solid substance . It has a molecular weight of 241.07 g/mol . The compound is corrosive and causes skin and eye burns .

Scientific Research Applications

Synthesis of Bioactive Compounds

The synthesis of bioactive compounds often involves furan derivatives as intermediates or key components. For instance, studies on the synthesis and bioactivity of amide and hydrazide derivatives of N-(5-(2-Chlorophenyl)furan-2-formyl) glycine reveal the potential of furan compounds in generating pharmacologically active molecules (W. Qing, 2008).

Environmental Degradation Studies

Furan derivatives, including chlorinated furans, have been examined in environmental degradation studies. Research on the Cl-atom initiated atmospheric degradation of furan and its derivatives helps understand the environmental impact and atmospheric behavior of such compounds (F. Villanueva et al., 2007).

Material Science Applications

In material science, furan derivatives are explored for the production of biofuels and polymers. The production of acid chloride derivatives from biomass-derived precursors, for instance, showcases the role of such compounds in creating sustainable materials (S. Dutta et al., 2015).

Organic Synthesis Methodologies

Furan derivatives play a crucial role in developing new organic synthesis methodologies. The photochemical synthesis of 2-substituted benzo[b]furans demonstrates the utility of furan compounds in creating complex organic structures through environmentally friendly reactions (S. Protti et al., 2012).

Safety and Hazards

5-(3-chlorophenyl)furan-2-carbonyl Chloride is a hazardous substance. It causes severe skin burns and eye damage . It may also cause respiratory irritation . Safety measures include using personal protective equipment, ensuring adequate ventilation, and avoiding breathing dust, fume, gas, mist, vapors, or spray .

properties

IUPAC Name

5-(3-chlorophenyl)furan-2-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6Cl2O2/c12-8-3-1-2-7(6-8)9-4-5-10(15-9)11(13)14/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBONYOXUBWINEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=CC=C(O2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40397380
Record name 5-(3-chlorophenyl)furan-2-carbonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40397380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

92973-26-7
Record name 5-(3-chlorophenyl)furan-2-carbonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40397380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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